3-ethylpyrazine-2-carboxylic acid 3-ethylpyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1541036-91-2
VCID: VC11491899
InChI: InChI=1S/C7H8N2O2/c1-2-5-6(7(10)11)9-4-3-8-5/h3-4H,2H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

3-ethylpyrazine-2-carboxylic acid

CAS No.: 1541036-91-2

Cat. No.: VC11491899

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-ethylpyrazine-2-carboxylic acid - 1541036-91-2

Specification

CAS No. 1541036-91-2
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 3-ethylpyrazine-2-carboxylic acid
Standard InChI InChI=1S/C7H8N2O2/c1-2-5-6(7(10)11)9-4-3-8-5/h3-4H,2H2,1H3,(H,10,11)
Standard InChI Key VRKSXGOUYTZDFJ-UHFFFAOYSA-N
Canonical SMILES CCC1=NC=CN=C1C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. Substitutions include:

  • Ethyl group (–CH₂CH₃) at position 3

  • Carboxylic acid (–COOH) at position 2

This arrangement confers both hydrophobic (ethyl) and hydrophilic (carboxylic acid) properties, influencing solubility and reactivity.

Spectroscopic and Computational Data

Key identifiers from PubChemLite include:

PropertyValue
Molecular FormulaC₇H₈N₂O₂
SMILESCCC1=NC=CN=C1C(=O)O
InChIInChI=1S/C7H8N2O2/c1-2-5-6(7(10)11)9-4-3-8-5/h3-4H,2H2,1H3,(H,10,11)
InChIKeyVRKSXGOUYTZDFJ-UHFFFAOYSA-N

Predicted collision cross-section (CCS) values vary by adduct:

Adductm/zCCS (Ų)
[M+H]+153.06586130.2
[M+Na]+175.04780142.6
[M-H]-151.05130129.9

These metrics aid in mass spectrometry-based identification .

Synthetic Methodology

Reaction Pathway from Acrylic Acid

The patent CN106220574A outlines a four-step synthesis:

Step 1: Bromination of Acrylic Acid

  • Reagents: Acrylic acid, bromine (Br₂), dichloromethane (CH₂Cl₂)

  • Conditions: 20–30°C, 1.5–2.5 h stirring

  • Product: Intermediate II (2,3-dibromopropanoic acid)

Step 2: Aminolysis with Ammonia

  • Reagents: Intermediate II, ammonia (NH₃), dehydrated ethanol

  • Conditions: Room temperature, 5–7 h

  • Product: Intermediate III (3-aminopropanoic acid derivative)

Step 3: Cyclization with Methylglyoxal

  • Reagents: Intermediate III, methylglyoxal (C₃H₄O₂), ethanol

  • Conditions: Reflux, 3–5 h

  • Product: Intermediate IV (ethyl-substituted pyrazine precursor)

Step 4: Oxidation with DDQ

  • Reagents: Intermediate IV, DDQ (dichlorodicyanoquinone), CH₂Cl₂

  • Conditions: Reflux, 8–15 h

  • Product: 3-Ethylpyrazine-2-carboxylic acid

Yield optimization involves adjusting bromine stoichiometry (1:1–1.5 molar ratio to acrylic acid) and crystallization at 0°C .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely polar aprotic solvents (DMF, DMSO) due to carboxylic acid group; limited aqueous solubility at neutral pH.

  • Thermal Stability: Pyrazine derivatives typically degrade above 200°C; no empirical data available for this compound.

Tautomerism and pH Sensitivity

The carboxylic acid group (pKa ≈ 2.5) deprotonates in basic conditions, forming a carboxylate anion. Tautomeric shifts in the pyrazine ring may occur under acidic conditions, though specific studies are lacking.

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